![molecular formula C17H11F3N4S2 B2357845 3-Thiophen-2-yl-6-[[3-(Trifluormethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin CAS No. 868966-96-5](/img/structure/B2357845.png)
3-Thiophen-2-yl-6-[[3-(Trifluormethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a triazole ring, and a pyridazine ring . The compound is part of a larger class of molecules known as 1,2,4-triazoles, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied due to the presence of multiple reactive sites. The reactions could involve the formation or breaking of bonds in the thiophene, triazole, or pyridazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the various rings in its structure. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die 1,2,4-Triazolo[4,3-b]pyridazin-Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Diese Verbindungen können so konzipiert werden, dass sie bestimmte Krebszelllinien angreifen, und ihre Wirksamkeit kann in vitro-Studien evaluiert werden. Zum Beispiel haben bestimmte Derivate vielversprechende Ergebnisse gegen menschliche Dickdarmkrebszelllinien gezeigt .
Antibakterielle Eigenschaften
Diese Derivate weisen auch antimikrobielle Eigenschaften auf, was sie zu potenziellen Kandidaten für die Behandlung bakterieller und Pilzinfektionen macht. Die Struktur-Aktivitäts-Beziehung kann erforscht werden, um ihre antimikrobielle Wirksamkeit zu verbessern .
Analgetische und entzündungshemmende Wirkungen
Die analgetischen und entzündungshemmenden Wirkungen dieser Verbindungen können mit verschiedenen Bioassays bewertet werden. Ihre Fähigkeit, die Produktion von Entzündungsmediatoren zu hemmen, kann einen bedeutenden Beitrag zur Schmerzbehandlung und zur Kontrolle von Entzündungen leisten .
Enzyminhibition
1,2,4-Triazolo[4,3-b]pyridazin-Derivate können als Enzyminhibitoren wirken und Enzyme wie Carboanhydrase, Cholinesterase und andere angreifen. Diese Anwendung ist entscheidend für die Entwicklung von Medikamenten für Krankheiten, bei denen die Enzymregulation eine Schlüsselrolle spielt .
Antioxidative Eigenschaften
Die antioxidative Kapazität dieser Verbindungen kann mit verschiedenen in vitro-Assays gemessen werden. Antioxidantien sind wichtig, um den Körper vor oxidativem Stress zu schützen, der an verschiedenen chronischen Krankheiten beteiligt ist .
Antivirale Aktivität
Die Erforschung der antiviralen Aktivität dieser Derivate könnte zur Entwicklung neuer Behandlungen für Virusinfektionen führen. Ihre Interaktion mit viralen Komponenten und die Hemmung der Virusreplikation sind wichtige Forschungsgebiete .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been found to have extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The resultant compounds of similar structure were effectively screened for their anti-cancer properties and the results are promising . The compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 . Additionally, it was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Action Environment
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4S2/c18-17(19,20)12-4-1-3-11(9-12)10-26-15-7-6-14-21-22-16(24(14)23-15)13-5-2-8-25-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLVYNENLRPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)
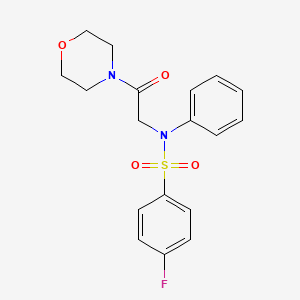
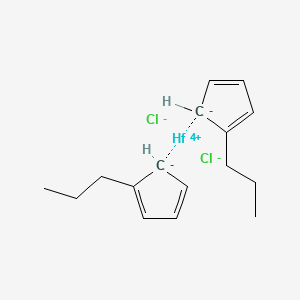
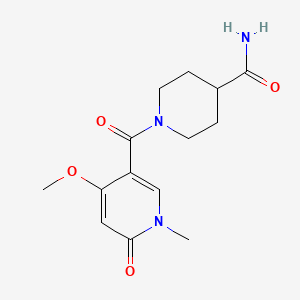
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
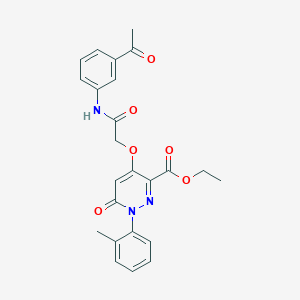
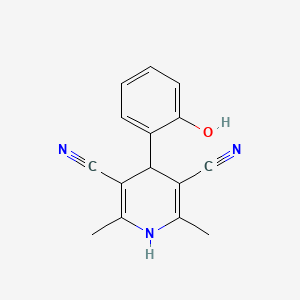
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)